
2-(2,3-Difluoro-4-methoxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2,3-Difluoro-4-methoxyphenyl)acetic acid” is a chemical compound with the molecular formula C9H8F2O3 . It is also known by other names such as “Difluoro (4-methoxyphenyl)acetic acid” and "Benzeneacetic acid, α,α-difluoro-4-methoxy-" .
Synthesis Analysis
The synthesis of related compounds often involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) as seen in the synthesis of 1,3,4-thiadiazole derivatives of 2- (4-formyl-2-methoxyphenoxy) acetic acid.Molecular Structure Analysis
The molecular structure of “this compound” has been characterized using techniques such as IR spectroscopy, NMR, and mass analysis. The average mass of the molecule is 202.155 Da and the monoisotopic mass is 202.044144 Da .Chemical Reactions Analysis
The reactivity of the compound can be inferred from studies on similar molecules. For instance, the presence of an acetic acid moiety could make the compound a candidate for esterification reactions or amide formation.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 202.16 . More detailed physical and chemical properties are not available in the retrieved resources.科学的研究の応用
Environmental Toxicology and Herbicide Research
Research in environmental toxicology and the study of herbicides such as 2,4-D (a different but somewhat chemically related compound) focuses on their toxicity, environmental fate, and mechanisms of action. Studies have explored the global trends and gaps in the toxicity studies of herbicides, highlighting the importance of understanding their environmental impact and toxicological effects on non-target species, including potential risks to human health and ecosystems (Zuanazzi et al., 2020; Islam et al., 2017).
Advanced Oxidation Processes for Environmental Remediation
Advanced oxidation processes (AOPs) are utilized for the degradation of recalcitrant compounds in the environment, including pharmaceuticals and pesticides. Research in this area focuses on understanding the mechanisms of degradation, identifying by-products, and evaluating the toxicity and environmental impact of these processes (Qutob et al., 2022).
Wastewater Treatment Technologies
Studies on wastewater treatment technologies aim to develop and optimize methods for removing toxic pollutants, including pesticides and herbicides, from industrial effluents. Research includes evaluating the efficiency of biological processes and activated carbon in removing a wide range of compounds and assessing the potential for reclaimed wastewater (Goodwin et al., 2018).
Organic Acids in Industrial Applications
Research on the use of organic acids, such as acetic acid and its derivatives, in various industrial applications including acidizing operations for enhancing oil and gas recovery, highlights the benefits and limitations of these substances. The studies cover aspects such as the dissolution of minerals, corrosion mitigation, and the development of environmentally friendly alternatives to traditional acidizing agents (Alhamad et al., 2020).
Sorption and Degradation of Environmental Pollutants
Investigations into the sorption and degradation of environmental pollutants focus on understanding how these compounds interact with soil, organic matter, and minerals. This research is crucial for predicting the mobility and persistence of pollutants in the environment and for developing strategies for their remediation (Werner et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
作用機序
Target of Action
It is suggested that the compound may be involved in inhibiting overactive or overexpressed signaling pathways in cancer tissues .
Mode of Action
It is known that the compound is a key intermediate in the synthesis of other compounds. The synthesis of related compounds involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) as seen in the synthesis of 1,3,4-thiadiazole derivatives of 2- (4-formyl-2-methoxyphenoxy) acetic acid.
Biochemical Pathways
It is suggested that the compound may be involved in the inhibition of overactive or overexpressed signaling pathways in cancer tissues .
Action Environment
It is known that the compound is stable under normal temperatures and pressures, and it should be stored in a dry environment .
特性
IUPAC Name |
2-(2,3-difluoro-4-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-6-3-2-5(4-7(12)13)8(10)9(6)11/h2-3H,4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURJSULJPCCRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

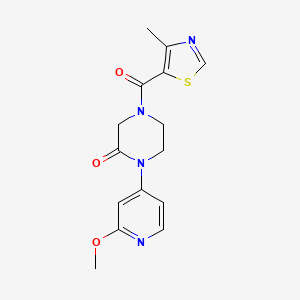
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}acetamide](/img/structure/B2557819.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2557824.png)
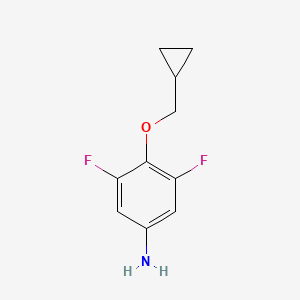
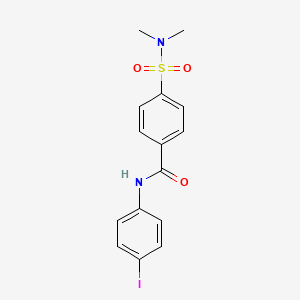
![5-Methyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2557828.png)
![2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2557830.png)
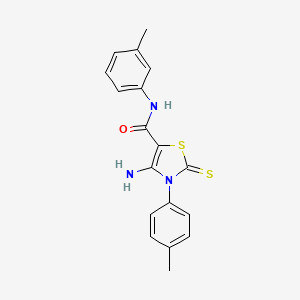
![2-[[1-(2-Naphthalen-1-yloxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2557837.png)
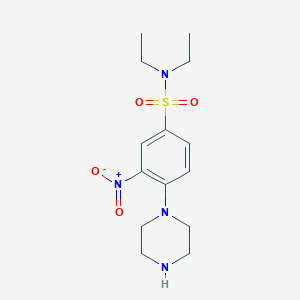


![3-(2-chlorophenyl)-5-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2557841.png)